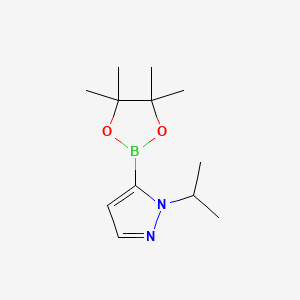

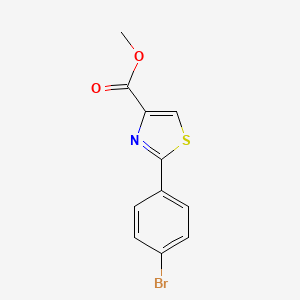

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the CAS Number: 1282518-60-8 and a molecular weight of 236.12 . It is also known as 1-Isopropylpyrazole-5-boronic Acid Pinacol Ester .

Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere, preferably in a freezer, under -20C . Unfortunately, no further physical and chemical properties were found in the available resources.

Scientific Research Applications

Organic Synthesis

This compound is often used in organic synthesis . It can be synthesized through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Preparation of Aminothiazoles

It is involved in the preparation of aminothiazoles, which are used as γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in various cellular activities and diseases, including Alzheimer’s disease.

Preparation of Amino-pyrido-indol-carboxamides

This compound is also used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy. JAK2 is a protein tyrosine kinase involved in a specific subset of cytokine receptor signaling pathways.

Preparation of Pyridine Derivatives

It is used in the synthesis of pyridine derivatives . These derivatives act as TGF-β1 and active A signaling inhibitors. TGF-β1 is a cytokine that performs many cellular functions, including the control of cell growth, cell proliferation, cell differentiation, and apoptosis.

Preparation of MK-2461 Analogs

This compound is used in the synthesis of MK-2461 analogs . These analogs are inhibitors of c-Met kinase for the treatment of cancer. c-Met is a protein that in humans is encoded by the MET gene, and dysregulation has been linked to cancer.

Preparation of Imidazo[1,2-a]pyrazine Based Phosphodiesterase 10A Inhibitors

It can be used in the synthesis of Imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors . These inhibitors have potential therapeutic applications in various neuropsychiatric disorders.

Preparation of Pyrido[3,4-d]pyrimidin-4-one Based KDM4 and KDM5 Inhibitors

This compound is used in the synthesis of Pyrido[3,4-d]pyrimidin-4-one based KDM4 and KDM5 inhibitors . These inhibitors target histone lysine demethylase families, which are implicated in cancer and other diseases.

Safety and Hazards

This compound is classified under the GHS07 category. The signal word for this compound is “Warning”. It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine and threonine .

Mode of Action

The compound’s mode of action is primarily through its boronic acid moiety, which forms reversible covalent bonds with diol-containing residues in target proteins or enzymes. This interaction can inhibit the function of the target, leading to downstream effects .

Biochemical Pathways

Boronic acids and their esters are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may have broad impacts on various biochemical pathways .

Pharmacokinetics

They are primarily metabolized through conjugation reactions and are excreted in the urine .

Result of Action

The ability of boronic acids and their esters to form reversible covalent bonds with proteins and enzymes suggests they may have a wide range of potential effects, depending on the specific targets they interact with .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids and their esters. For example, they are more stable and reactive in slightly acidic conditions. Additionally, they can be sensitive to high temperatures, which may cause them to decompose .

properties

IUPAC Name |

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-9(2)15-10(7-8-14-15)13-16-11(3,4)12(5,6)17-13/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZJXVGTTZXHGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718343 |

Source

|

| Record name | 1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1282518-60-8 |

Source

|

| Record name | 1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester; 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B573033.png)